molecular formula C21H20AuOP+ B14669333 Gold;2-oxopropyl(triphenyl)phosphanium CAS No. 40757-39-9

Gold;2-oxopropyl(triphenyl)phosphanium

Cat. No.: B14669333
CAS No.: 40757-39-9
M. Wt: 516.3 g/mol
InChI Key: HHKRGGOJBJNIBK-UHFFFAOYSA-N
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Description

Gold;2-oxopropyl(triphenyl)phosphanium is a gold-containing complex featuring a cationic 2-oxopropyl(triphenyl)phosphanium ligand. The phosphanium moiety, [(2-oxopropyl)(triphenyl)phosphanium]⁺, is derived from 2-oxopropyltriphenylphosphonium chloride (CAS 1235-21-8), a well-characterized compound with applications in organic synthesis and biochemistry . In this complex, gold is likely coordinated to the phosphorus atom or integrated into a larger structural framework.

Properties

CAS No.

40757-39-9

Molecular Formula

C21H20AuOP+

Molecular Weight

516.3 g/mol

IUPAC Name

gold;2-oxopropyl(triphenyl)phosphanium

InChI

InChI=1S/C21H20OP.Au/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;/q+1;

InChI Key

HHKRGGOJBJNIBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gold;2-oxopropyl(triphenyl)phosphanium typically involves the reaction of gold precursors with triphenylphosphine and 2-oxopropyl reagents. One common method is the reaction of gold chloride (Au

Comparison with Similar Compounds

Key Observations :

  • Ligand Charge : Unlike neutral triphenylphosphine (PPh₃) or anionic phosphanides (PPh₂⁻), the 2-oxopropyl(triphenyl)phosphanium ligand is cationic, which may stabilize gold in higher oxidation states or influence solubility .

Electronic Properties

  • Neutral Ligands (e.g., PPh₃) : Electron-rich, stabilizing Au(I) via σ-donation. Example: [Au(PPh₃)]⁺ complexes exhibit low electrophilicity .
  • Anionic Ligands (e.g., PPh₂⁻): Stronger σ-donors, stabilize Au(III) and facilitate bridging interactions, as seen in PPN[Au(µ-PPh₂)] complexes .

Reactivity and Stability

  • Phosphanide-Au Complexes : Exhibit redox activity, with Au(I)/Au(III) interplay observed in dinuclear structures .
  • Triphenylphosphine-Au Complexes : Stable under inert conditions but susceptible to ligand displacement in polar solvents .
  • 2-Oxopropyl(triphenyl)phosphanium-Au : Expected to display unique reactivity due to the oxopropyl group’s keto functionality, which may participate in hydrogen bonding or serve as a reactive site for further functionalization .

Research Findings

  • Structural Trends : Gold-phosphorus bond lengths correlate with ligand charge and steric bulk. Cationic ligands may shorten Au–P bonds due to increased electrostatic attraction (hypothesized) .
  • Thermodynamic Stability : Anionic phosphanide-Au complexes show higher thermal stability than neutral analogs, whereas cationic complexes may exhibit intermediate stability .
  • Biological Activity : Triphenylphosphonium salts accumulate in mitochondria, a property leveraged in both imaging (¹⁸F-FBnTP) and drug delivery (TPP-peptide conjugates) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Gold;2-oxopropyl(triphenyl)phosphanium, and how are structural confirmations validated?

  • Methodological Answer : Synthesis typically involves reacting triphenylphosphine derivatives with gold(I) precursors under inert atmospheres. Key parameters include reaction temperature (often 60–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of ligands to gold. Structural validation employs 1H-NMR to confirm proton environments (e.g., δ 7.7–7.0 ppm for aromatic protons and δ 1.28 ppm for tert-butyl groups) and elemental analysis (e.g., C: 54.36% calculated vs. 54.24% found). X-ray crystallography further resolves steric effects of ligands, as seen in bis(o-biphenyl)phosphine-gold complexes .

Q. How can researchers detect and quantify this compound in environmental samples?

  • Methodological Answer : Environmental detection relies on STORET parameter codes (e.g., 82170 for total uranium, 82709 for gross alpha radioactivity) to track gold-associated isotopes like Americium-241 or Plutonium-238. Analytical techniques include gamma spectroscopy for radioactive isotopes and ICP-MS for gold quantification. Suspended vs. dissolved fractions are differentiated using filtration protocols (e.g., 0.45 µm membranes), with data standardized against EPA reference materials .

Q. What spectroscopic techniques are critical for characterizing ligand-gold interactions in this complex?

  • Methodological Answer : 1H-NMR identifies ligand coordination shifts (e.g., biphenyl proton splitting patterns). X-ray crystallography resolves bond lengths (Au–P typically ~2.3 Å) and ligand steric bulk. Elemental analysis validates stoichiometry, while FT-IR confirms phosphine-gold bonding via P–Au vibrational modes (~500 cm⁻¹). Cross-referencing NMR and crystallographic data minimizes structural ambiguities .

Advanced Research Questions

Q. How do steric effects of bis(o-biphenyl)phosphine ligands influence the catalytic activity of gold(I) complexes?

  • Methodological Answer : Steric hindrance from ortho-biphenyl groups reduces coordination sites, favoring linear geometries in gold(I). This is quantified using Tolman cone angles (≥160° for bulky ligands) and X-ray torsional angles (e.g., 85–90° for hindered rotation). Catalytic turnover in model reactions (e.g., alkyne hydration) decreases with larger cone angles, suggesting steric inhibition. Comparative studies with less-hindered ligands (e.g., triphenylphosphine) isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for gold-phosphine reactivity?

  • Methodological Answer : Discrepancies arise in computational vs. observed reaction pathways (e.g., Au–C vs. Au–P bond activation). To reconcile these:

  • Perform DFT calculations with dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions in bulky ligands.
  • Validate with kinetic isotope effects (KIE) and Eyring plots to compare activation energies.
  • Use in situ XAFS to monitor bond dynamics during catalysis. Case studies show deviations ≤10% when steric parameters are modeled accurately .

Q. How can factorial design optimize experimental parameters for studying gold complex stability?

  • Methodological Answer : Apply a 2^k factorial design to test variables like pH (4–10), temperature (25–80°C), and ligand concentration (1–5 mM). Response variables include decomposition rates (UV-Vis monitoring at λ = 300 nm) and precipitate formation (gravimetric analysis). ANOVA identifies pH as the most significant factor (p < 0.05), with optimal stability at neutral pH and 40°C. Replication (n ≥ 3) reduces noise from colloidal gold formation .

Q. What theoretical frameworks guide mechanistic studies of gold-phosphine complexes in cross-coupling reactions?

  • Methodological Answer : Link experiments to Frontier Molecular Orbital (FMO) theory to predict nucleophilic attack sites (e.g., Au–LUMO localization). Marcus theory models electron-transfer kinetics, while Hammett plots correlate ligand electronics (σpara values) with reaction rates. For example, electron-withdrawing phosphine ligands accelerate oxidative addition but slow reductive elimination, validated via Eyring analysis (Δ‡S ≈ −50 J/mol·K) .

Q. How do methodological choices in X-ray data collection impact structural interpretations of gold complexes?

  • Methodological Answer : High-resolution data (d ≤ 0.8 Å) requires:

  • Low-temperature data collection (100 K) to minimize thermal motion.
  • Multi-scan absorption corrections (e.g., SADABS) for heavy-atom effects.
  • HKL-3000 refinement to resolve disorder in phenyl rings. For example, a 1.5% R-factor improvement was achieved using SHELXL2014 with anisotropic displacement parameters for gold .

Data Contradiction Analysis

Q. Why might elemental analysis and NMR yield conflicting purity assessments for gold-phosphine complexes?

  • Methodological Answer : Contradictions arise from:

  • Residual solvents (e.g., CH₂Cl₂ in NMR integrals) inflating H/C ratios. Mitigate by drying samples under high vacuum (10⁻³ mbar, 24 h).
  • Isotopic impurities in gold sources (e.g., ¹⁹⁷Au vs. ¹⁹⁵Au) affecting mass balance. Use ICP-MS to quantify isotopic purity (>99%).
  • Polymorphism in crystallized samples, resolved via PXRD to confirm phase homogeneity .

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